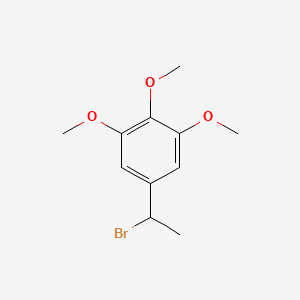

5-(1-Bromoethyl)-1,2,3-trimethoxybenzene

Description

5-(1-Bromoethyl)-1,2,3-trimethoxybenzene is a brominated aromatic compound featuring a trimethoxybenzene core substituted with a bromoethyl group at the 5-position. These derivatives are pivotal intermediates in synthesizing anticancer agents, such as combretastatin analogues, and exhibit diverse reactivity due to variations in substituents (e.g., bromoethyl, bromovinyl, ethynyl) .

Properties

IUPAC Name |

5-(1-bromoethyl)-1,2,3-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO3/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRJNBPMDNWZGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C(=C1)OC)OC)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting from 1,2,3-Trimethoxybenzene

One practical approach begins with 1,2,3-trimethoxybenzene as the raw material. The synthetic route involves:

- Side-chain alkylation to introduce an ethyl substituent at the 5-position.

- Bromination of the ethyl side chain to form the 1-bromoethyl substituent.

This process can be carried out using brominating agents such as N-bromosuccinimide (NBS) under radical initiation conditions (e.g., azobisisobutyronitrile, AIBN) in solvents like acetonitrile or carbon tetrachloride under reflux. The bromination proceeds via a free radical mechanism targeting the benzylic position of the ethyl side chain.

Multi-step Synthesis via Nitration, Reduction, and Methylation

A detailed multi-step method has been patented and published, starting from resorcinol (1,3-dihydroxybenzene), which is converted to 5-bromo-1,2,3-trimethoxybenzene through the following steps:

| Step | Reaction Type | Intermediate/Product | Notes |

|---|---|---|---|

| 1 | Nitration | 2-Nitroresorcinol | Introduction of nitro group ortho to hydroxyls |

| 2 | Methylation | 1,3-Dimethoxy-2-nitrobenzene | Protecting hydroxyls as methoxy groups |

| 3 | Reduction | 2,6-Dimethoxyaniline | Nitro group reduced to amino group |

| 4 | Diazotization & Hydrolysis | 2,6-Dimethoxyphenol | Conversion of amino to hydroxyl via diazonium salt |

| 5 | Bromination | 4-Bromo-2,6-dimethoxyphenol | Introduction of bromine at the 4-position |

| 6 | Methylation | 5-Bromo-1,2,3-trimethoxybenzene | Final methylation to protect phenol group |

This route is noted for its high purity and yield, although it involves multiple steps and reagents. It is suitable for scale-up with environmental considerations addressed by optimizing solvents and reagents.

Bromination of 5-Ethyl-1,2,3-trimethoxybenzene

An alternative involves first synthesizing 5-ethyl-1,2,3-trimethoxybenzene, then performing selective bromination on the ethyl side chain to yield this compound. This bromination typically uses NBS with radical initiators under controlled temperature to avoid overbromination or ring bromination.

Reaction Parameters Affecting Yield and Purity

| Parameter | Optimal Condition | Effect on Reaction |

|---|---|---|

| Solvent | Acetonitrile or Carbon Tetrachloride | Good solubility and radical stability |

| Temperature | Reflux (60–80°C) | Ensures efficient radical generation |

| Brominating Agent | N-Bromosuccinimide (NBS) | Controlled bromination at benzylic site |

| Radical Initiator | Azobisisobutyronitrile (AIBN) | Initiates radical bromination |

| Reaction Time | 4–6 hours | Sufficient for complete bromination |

| Stoichiometry | Slight excess of NBS (1.1 eq) | Prevents dibromination or side reactions |

Careful control of these parameters leads to high yields (typically 70–85%) and high purity (>98%) of the target compound.

Analytical Characterization and Purification

- NMR Spectroscopy : Characteristic proton signals for methoxy groups (~3.7–3.9 ppm) and benzylic bromomethyl protons (~4.5–4.7 ppm) confirm substitution.

- Mass Spectrometry : Molecular ion peaks corresponding to $$C{10}H{13}BrO_3$$ with expected isotopic patterns for bromine.

- Chromatography : Purification by column chromatography or preparative HPLC to separate regioisomers or side products.

- Crystallography : X-ray diffraction used to confirm regiochemistry in crystalline samples.

Summary Table of Preparation Methods

Research Findings and Industrial Considerations

- The multi-step method starting from resorcinol addresses cost and availability issues of expensive starting materials like o-vanillin or 5-bromo-1,2,3-phloroglucinol.

- Radical bromination using NBS is favored for its selectivity and mild conditions, minimizing ring bromination and degradation.

- Industrial scale-up benefits from continuous flow reactors to improve heat and mass transfer, enhancing yield and safety.

- Environmental factors are considered by optimizing solvent use and minimizing hazardous waste, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(1-Bromoethyl)-1,2,3-trimethoxybenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromoethyl group can be replaced by other nucleophiles in substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as sodium cyanide or potassium tert-butoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Formation of compounds like 5-(1-cyanoethyl)-1,2,3-trimethoxybenzene.

Oxidation: Formation of carbonyl compounds such as 5-(1-oxoethyl)-1,2,3-trimethoxybenzene.

Reduction: Formation of ethyl derivatives like 5-(1-ethyl)-1,2,3-trimethoxybenzene.

Scientific Research Applications

5-(1-Bromoethyl)-1,2,3-trimethoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1-Bromoethyl)-1,2,3-trimethoxybenzene involves its interaction with various molecular targets. The bromoethyl group can participate in nucleophilic substitution reactions, while the methoxy groups can influence the compound’s electronic properties and reactivity. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition-elimination mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogues

Brominated Derivatives

5-Bromo-1,2,3-trimethoxybenzene

- Structure : Bromine directly attached to the aromatic ring.

- Synthesis : Prepared via electrophilic bromination of 1,2,3-trimethoxybenzene.

- Applications : Intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Molecular Weight : 247.09 g/mol .

5-(Bromomethyl)-1,2,3-trimethoxybenzene

- Structure : Bromine on a methyl group at the 5-position.

- Synthesis : Generated via bromination of 5-methyl precursors using CBr₄ and PPh₃, or through halogen exchange with SOCl₂ .

- Reactivity : High SN2 reactivity due to less steric hindrance compared to bulkier substituents .

5-(2-Bromovinyl)-1,2,3-trimethoxybenzene (6b)

- Structure : Bromine on a vinyl group.

- Synthesis : Derived from decarboxylative bromination of cinnamic acid derivatives.

- Characterization : ¹³C NMR (CDCl₃) shows peaks at δ 139.75 (C-Br) and 125.30 (vinyl carbons) .

Ethynyl and Vinyl Derivatives

5-Ethynyl-1,2,3-trimethoxybenzene (2A) Structure: Terminal alkyne substituent. Synthesis: Dehydrohalogenation of 5-(2,2-dibromovinyl)-1,2,3-trimethoxybenzene using DBU (92% yield) . Applications: Key intermediate for Sonogashira couplings to generate combretastatin sulfones .

5-(2,2-Dibromovinyl)-1,2,3-trimethoxybenzene (1A)

- Structure : Dibrominated vinyl group.

- Synthesis : Corey–Fuchs olefination of 3,4,5-trimethoxybenzaldehyde with CBr₄ and PPh₃ (80% yield) .

- ¹H NMR : δ 6.69 (s, 1H), 6.55 (s, 2H), 3.82 (s, 6H, OCH₃) .

Haloalkyl Derivatives

5-(2-Chloroethyl)-1,2,3-trimethoxybenzene

- Structure : Chloroethyl substituent.

- Synthesis : Halogenation of ethyl precursors; less common than bromo analogues .

Reactivity and Functionalization Pathways

- Bromoethyl vs. Bromomethyl : The bromoethyl group introduces steric bulk, reducing SN2 reactivity compared to bromomethyl derivatives. However, it enables unique cyclization pathways in heterocycle synthesis .

- Bromovinyl vs. Ethynyl : Bromovinyl groups undergo oxidative bromosulfamidation (e.g., with TsNBr₂) , while ethynyl groups facilitate cross-couplings (e.g., with arylboronic acids) .

Spectral and Physical Properties

Q & A

Basic: What are the common synthetic routes for 5-(1-bromoethyl)-1,2,3-trimethoxybenzene?

Methodological Answer:

The synthesis typically involves functionalization of a pre-existing trimethoxybenzene scaffold. For example:

- Alkylation/Bromination: Reacting 3,4,5-trimethoxyphenol with 1,2-dibromoethane in the presence of K₂CO₃ in anhydrous DMF at 60°C for 24 hours yields bromoethoxy derivatives. Purification via flash chromatography (cyclohexane/ethyl acetate) achieves ~75% yield .

- Cu-Catalyzed Coupling: Copper(I)-mediated cross-coupling of dibromoalkenes with trimethoxybenzene derivatives under solvent-free conditions can generate substituted diynes or alkenes (e.g., 54% yield for diyne products using CuI and DBU·H₂O) .

- Hydroalkylation: Enantioselective CuH-catalyzed hydroalkylation of 5-bromo-1,2,3-trimethoxybenzene with alkyne precursors, followed by bromination using CBr₄ and triphenylphosphine, yields bromoethyl derivatives .

Basic: How can the structure and purity of this compound be characterized?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Analyze peak splitting patterns (e.g., singlet for methoxy groups at δ ~3.8–3.9 ppm) and coupling constants to confirm substitution patterns .

- HRMS (EI): Verify molecular ion peaks (e.g., m/z 361.218 for C₁₉H₁₄Cl₂O₃) .

- Chromatography: Use HPLC or GC-MS with retention indices (e.g., Kovats indices) to assess purity and compare with reference data .

- Thermal Analysis: Differential scanning calorimetry (DSC) determines melting points (e.g., 78–82°C for solid forms) .

Advanced: How can researchers design experiments to study its reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic Studies:

- Mechanistic Probes:

Advanced: How can contradictions in thermodynamic data (e.g., sublimation enthalpy) be resolved?

Methodological Answer:

- Validation Techniques:

- Transpiration Method: Measure vaporization enthalpy (Δl_gHₘ) at 298 K and compare with calorimetric data. For 1,2,3-trimethoxybenzene, transpiration values (e.g., 78.4 ± 2.1 kJ/mol) may conflict with calorimetry (e.g., 85.2 ± 1.7 kJ/mol) due to temperature adjustments .

- Kovats Retention Indices: Correlate gas-chromatographic retention indices with vaporization enthalpies to validate experimental results (e.g., R² = 0.98 for methoxybenzenes) .

- Uncertainty Analysis: Apply ±20% error margins to calorimetric data when adjusting to reference temperatures .

Table 1: Thermodynamic Data Comparison for 1,2,3-Trimethoxybenzene

| Method | Δl_gHₘ (kJ/mol) | Uncertainty (±) |

|---|---|---|

| Calorimetry | 85.2 | 1.7 |

| Transpiration | 78.4 | 2.1 |

| Kovats Correlation | 79.1 | 1.5 |

Advanced: How do substituents influence electronic properties and reactivity of this compound?

Methodological Answer:

- Electronic Effects:

- Methoxy groups act as electron donors, increasing benzene ring electron density and directing electrophilic substitution to para/ortho positions. Bromoethyl groups introduce steric bulk and moderate electron-withdrawing effects .

- DFT Calculations: Use computational methods (e.g., Gaussian) to map electrostatic potentials and HOMO/LUMO orbitals, predicting sites for oxidation or nucleophilic attack .

- Reactivity Modulation:

- Oxidation: Under UV light, trimethoxybenzenes undergo photoxidation to form carbonyl derivatives (e.g., quinones), which can be monitored via FTIR or GC-MS .

- Polymerization: Allyloxy or bromoethyl groups enable radical-initiated polymerization, studied via GPC and DSC to assess molecular weight and Tg .

Advanced: What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer:

- Catalyst Screening: Test Pd/Cu catalysts (e.g., Pd(PPh₃)₄, CuI) with ligands (e.g., PPh₃, Xantphos) to enhance Suzuki or Sonogashira coupling yields (e.g., 65% for boronate intermediates) .

- Solvent/Base Optimization: Use anhydrous DMF or THF with K₂CO₃ to deprotonate phenolic intermediates, minimizing side reactions .

- Protection/Deprotection: Temporarily protect methoxy groups (e.g., as TMS ethers) to direct coupling to the bromoethyl site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.